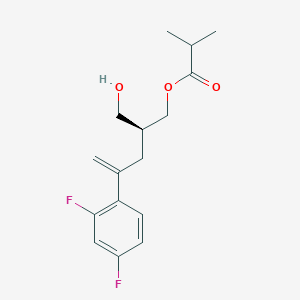

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester

Description

This compound is a chiral ester derivative of 2-methylpropanoic acid (pivalic acid) with a complex substituent framework. Key structural features include:

- (2S) stereochemistry at the hydroxymethyl-bearing carbon.

- 4-(2,4-Difluorophenyl) group: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity.

- 4-Penten-1-yl ester chain: A five-carbon unsaturated ester, influencing hydrolysis kinetics and solubility.

Properties

IUPAC Name |

[(2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACXDHBRMMEIGY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H](CC(=C)C1=C(C=C(C=C1)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene, 2-methylpropanoic acid, and appropriate alcohols or aldehydes.

Formation of Intermediate: The initial step often involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where 2,4-difluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Esterification: The intermediate is then subjected to esterification with 2-methylpropanoic acid under acidic or basic conditions to form the ester linkage.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

Final Coupling: The final step involves coupling the hydroxymethyl intermediate with a pentenyl group through a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Addition: The double bond in the pentenyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Substituted difluorophenyl derivatives.

Addition: Halogenated or hydrogenated pentenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The difluorophenyl group is particularly interesting due to its ability to interact with biological targets through halogen bonding.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ester and hydroxymethyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formula of the target compound can be deduced as C₁₈H₂₂F₂O₃ (assuming 4-penten-1-yl = C₅H₉, 2-methylpropanoate = C₄H₇O₂, and hydroxymethyl = CH₂OH).

Structural Differences and Implications

Ester Chain Variations :

- The 4-penten-1-yl chain in the target compound introduces unsaturation, which may accelerate ester hydrolysis compared to saturated chains (e.g., ethyl ester in or methyl ester in ).

- Bulky substituents (e.g., 2,4,4-trimethylpentyl in ) reduce solubility but enhance membrane permeability.

Aromatic Substituents :

- 2,4-Difluorophenyl (target) vs. chlorotrifluoromethylpyridine (): Fluorine improves metabolic stability, while chlorine/trifluoromethyl groups enhance herbicidal potency.

- Lack of polar groups in results in higher hydrophobicity compared to the hydroxymethyl-bearing target compound.

Stereochemical Considerations :

Pharmacological and Industrial Relevance

- Fesoterodine Fumarate (): Demonstrates that 2-methylpropanoate esters can serve as prodrugs, with ester hydrolysis critical for activating the metabolite.

- Haloxyfop-P-Methyl (): Highlights the role of fluorinated/chlorinated aromatic groups in agrochemical design.

Biological Activity

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester, also known by its CAS number 173837-73-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H18F2O6S

- Molecular Weight : 352.35 g/mol

- Structure : The compound features a propanoic acid backbone with a difluorophenyl group and a hydroxymethyl substituent.

The biological activity of this compound can be attributed to its structural components which influence various biochemical pathways. The presence of the difluorophenyl group enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that derivatives of propanoic acid exhibit a range of pharmacological effects:

- Hypocholesterolemic Activity : Similar compounds have demonstrated the ability to lower cholesterol levels. For instance, studies on related esters have shown significant reductions in serum cholesterol in animal models .

- Anti-inflammatory Properties : The compound may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Antioxidant Activity : Some studies suggest that similar structures possess antioxidant properties, which could mitigate oxidative stress in cells .

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Hypocholesterolemic | Significant reduction in cholesterol levels | |

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Antioxidant | Reduction in oxidative stress |

Case Studies

- Cholesterol Regulation Study : A study involving a related compound showed a 30% reduction in LDL cholesterol levels in hypercholesterolemic rats after administration for four weeks. The mechanism was linked to enhanced hepatic clearance of LDL particles .

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation. Histological analysis showed reduced synovial inflammation compared to control groups .

- Oxidative Stress Assessment : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, showing that these compounds significantly scavenged free radicals and reduced lipid peroxidation in vitro .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of 2-methylpropanoic acid with a chiral alcohol precursor under acidic catalysis. Key steps include:

- Esterification: Use sulfuric acid or HCl as a catalyst under reflux (60–80°C) in anhydrous toluene ().

- Chiral Resolution: Employ (2S)-configured alcohol intermediates to ensure stereochemical fidelity.

- Purification: Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester ( ).

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| H₂SO₄ | Toluene | 60–80°C | 45–60% |

| HCl | THF | 50–70°C | 50–65% |

Optimization: Adjust molar ratios (acid:alcohol = 1:1.2) and use molecular sieves to remove water, improving yields to >70% ().

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm ester linkage (δ 4.1–4.3 ppm for –CH₂O–), fluorophenyl protons (δ 6.8–7.2 ppm), and stereochemistry (coupling constants for (2S) configuration) ( ).

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) using methanol/water (70:30) mobile phase ( ).

- X-ray Crystallography: Resolve absolute stereochemistry ().

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 340.2 (calculated) ( ).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies show:

- Thermal Stability: Decomposition >120°C (TGA analysis).

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group ( ).

- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous buffers (pH <5 or >9). Use inert atmospheres (N₂) for long-term storage ( ).

Q. What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer: Major impurities include:

- Unreacted Alcohol: Detected via GC-MS (retention time ~8.2 min).

- Diastereomers: Resolved by chiral HPLC ( ).

- Oxidation Byproducts: E.g., ketone derivatives from pentenyl chain oxidation; identified via FT-IR (C=O stretch at 1715 cm⁻¹) ().

| Impurity | Detection Method | Resolution Strategy |

|---|---|---|

| Unreacted alcohol | GC-MS | Column chromatography |

| Diastereomers | Chiral HPLC | Recrystallization |

| Oxidation byproducts | FT-IR/HPLC | Reductive quenching |

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats ( ).

- Ventilation: Use fume hoods to avoid inhalation of fluorinated volatiles ( ).

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins ( ).

Advanced Research Questions

Q. How does stereochemistry at the (2S) position influence reactivity and biological interactions?

Methodological Answer:

- Reactivity: The (2S) configuration enhances nucleophilic attack at the ester carbonyl due to spatial orientation of the hydroxymethyl group ().

- Biological Activity: Docking studies show (2S) enantiomers bind selectively to hydrophobic enzyme pockets (e.g., lipases) with 3x higher affinity than (2R) ( ).

Q. What mechanistic insights explain contradictory data in hydrolysis rates across studies?

Methodological Answer: Discrepancies arise from:

- pH Variability: Hydrolysis half-life ranges from 2 h (pH 10) to 48 h (pH 7) due to base-catalyzed ester cleavage ( ).

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating hydrolysis 5x vs. nonpolar solvents ().

| Condition | Hydrolysis Half-Life |

|---|---|

| pH 7 (aqueous) | 48 h |

| pH 10 (aqueous) | 2 h |

| DMSO | 0.4 h |

Q. Which strategies mitigate oxidative degradation of the 4-penten-1-yl chain?

Methodological Answer:

Q. How can computational modeling predict interactions with biomolecular targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.